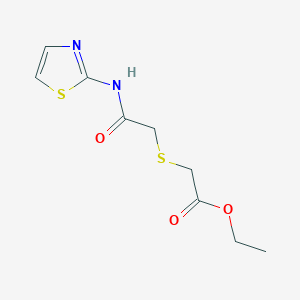

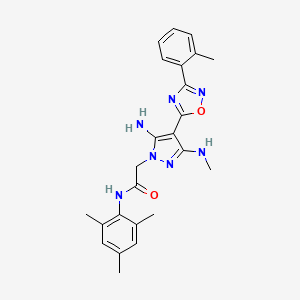

![molecular formula C12H12N4O B2647484 N-[(2-Phenyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide CAS No. 2411200-99-0](/img/structure/B2647484.png)

N-[(2-Phenyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[(2-Phenyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide” is a novel 1,2,4-triazole derivative . It is part of a class of compounds that have been synthesized and evaluated for their anticancer properties . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroroscopy and Elemental analysis .

Synthesis Analysis

The synthesis of these compounds involves the reaction of 1-amino-3-nitro-1 H -1,2,4-triazole with 2,2,2-trifluoro- N - (4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid . This is followed by removing the trifluoroacetyl protecting group to afford aminofurazan .Molecular Structure Analysis

The IR absorption spectra of these compounds were characterized by the presence of two signals for C=O groups at 1655–1712 cm −1 . The 1 H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis

The compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C . They exhibit optimal oxygen balance with the oxidizer excess coefficients α = 0.42–0.71 .Physical And Chemical Properties Analysis

The compounds exhibit acceptable densities of 1.77–1.80 g cm −3 . The yield of one of the compounds, 1-(2,4-dichlorophenyl)-3-phenyl-2- (1H-1,2,4-triazol-1-yl) propan-1-one (7b), was 52% with a melting point of 121 (e.g., 1st) prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or 1st prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or prize or作用机制

The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay . Compounds showed a promising cytotxic activity lower than 12 μM against Hela cell line . Molecular docking studies were also done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .

属性

IUPAC Name |

N-[(2-phenyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O/c1-2-12(17)13-8-11-14-9-15-16(11)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLFNAKMHDDRLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCC1=NC=NN1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)acrylamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methylethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2647404.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2647405.png)

![Tert-butyl (2S,3aS,6aS)-2-(azidomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate](/img/structure/B2647408.png)

![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide](/img/structure/B2647411.png)

![N-(3-bromophenyl)-3-[(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]butanamide](/img/structure/B2647414.png)

![N-[4-[[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2647416.png)